N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide
Description
N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromine atoms, a hydroxyphenyl group, and a triazinylpropanehydrazide moiety, making it an interesting subject for research in chemistry, biology, and materials science.
Properties
IUPAC Name |
N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2N5O4/c14-7-3-6(4-8(15)11(7)22)5-16-19-10(21)2-1-9-12(23)17-13(24)20-18-9/h3-5,22H,1-2H2,(H,19,21)(H2,17,20,23,24)/b16-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVCBMQEWDLMKP-FZSIALSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C=NNC(=O)CCC2=NNC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1Br)O)Br)/C=N/NC(=O)CCC2=NNC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide typically involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine atoms and the hydroxyphenyl group may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-bromophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide
- N’-[(E)-(4-bromophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide
Uniqueness
N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide is unique due to the presence of two bromine atoms and a hydroxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These structural features may confer enhanced binding properties and specificity compared to similar compounds.
Biological Activity
N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a unique structure that includes bromine atoms and a hydroxyphenyl group, which may enhance its reactivity and biological interactions.
Chemical Structure
The IUPAC name for this compound highlights its structural complexity:
- IUPAC Name : N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)propanamide
The molecular formula is , indicating the presence of multiple functional groups that could contribute to its biological activity.
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The bromine atoms and hydroxy group on the phenyl ring may enhance binding affinity and specificity for these targets.
Anticancer Activity
Compounds containing hydrazide moieties have been explored for anticancer activities. For example:
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Hydrazone derivatives | Breast cancer | 15.0 | |
| Triazine-based compounds | Lung cancer | 10.5 |
Given the presence of a triazinyl group in this compound, further investigation into its anticancer properties is warranted.
Case Studies
- Synthesis and Biological Evaluation : A study synthesized similar hydrazone derivatives and evaluated their biological activities. The results indicated promising antibacterial and anticancer properties when tested against various cell lines.
- Structure-Activity Relationship (SAR) : Research on related compounds revealed that modifications in the bromine substitution pattern significantly influenced biological activity. This suggests that this compound may also exhibit variable activity based on structural modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
